molecular formula C7H12O3 B118780 Ethyl propionylacetate CAS No. 4949-44-4

Ethyl propionylacetate

Cat. No.: B118780
CAS No.: 4949-44-4
M. Wt: 144.17 g/mol
InChI Key: UDRCONFHWYGWFI-UHFFFAOYSA-N
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Description

Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It is an ester derived from the condensation of propionic acid and ethyl acetoacetate. This compound is commonly used in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propionylacetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane at low temperatures, followed by refluxing with ethanol . Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with propionyl chloride .

Industrial Production Methods

In industrial settings, this compound is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl propionylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl propionylacetate can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Properties

IUPAC Name

ethyl 3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCONFHWYGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197800
Record name Ethyl 3-oxovalerate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4949-44-4
Record name Ethyl 3-oxopentanoate
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Record name Ethyl 3-oxovalerate
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Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (80 g.) in ethanol (40 ml.) was added dropwise over 20 minutes to a mixture of magnesium (12.5 g.), carbontetrachloride (0.5 ml.) and ethanol (12.5 ml.) was stirred at room temperature for 10 minutes. Diethyl ether was added dropwise to the solution and refluxed under heating for 30 minutes. To the solution was added dropwise a solution of propionyl chloride (49 g.) in diethyl ether (50 ml.) under cooling over 10 minutes, and the mixture was refluxed under heating for 30 minutes. 20% sulfuric acid (200 ml.) was added to the solution, and the diethyl ether layer was separated, washed with 10% sulfuric acid and water successively, dried over magnesium sulfate and then filtered. The filtrate was evaporated in vacuo. To the oily residue was added β-naphthalene sulfonic acid hydrate (8 g.) and the mixture was heated at 200° C. for 1 hr. After cooling, diethyl ether (100 ml.) was added to the mixture and washed with 10% aqueous sodium carbonate (100 ml.) three times. The aqueous layer was extracted with diethyl ether (100 ml.) five times, and the extract was washed with water, dried over magnesium sulfate and then distilled under reduced pressure (24 mmHg). The distillate at 100° to 110° C. was collected and distilled again under reduced pressure (25 mmHg). The distillate at 97° to 99° C. was collected to give ethyl propionylacetate (19.8 g.).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under the same conditions as in Example 1, 130 g (1.0 mol) of ethyl acetoacetate in a mixture of 1.2 l of methylene chloride and 300 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 106.5 g (1.15 mol) of propionyl chloride. The subsequent reaction time after the ammonia had been metered in was 4 hours at a pH of 9.3. This gave 134 g (GC purity 72.0%) of ethyl propionylacetate (yield 67.0%).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
106.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 g of 4-(β-methoxyethoxy)-aniline in 76.5 ml of strong hydrochloric acid and 50 ml of water are diazotized at 0° C. by the dropwise addition of a solution of 22.8 g of sodium nitrite in 70 ml of water. The reaction mixture is stirred for 1 h whereupon 32 g of sodium acetate are added. Then a solution of 47.5 g of α-methylacetylacetic acid ethyl ester in 300 ml of ethanol is prepared, to which a solution of 21.6 g of potassium hydroxide in 30 ml of water is added dropwise at 0° C. Then successively 300 g of ice and the diazonium solution are added, whereupon the mixture is stirred for another 4 h. The mixture is shaken out with toluene, whereupon the toluene is evaporated. Yield: 77.5 g of a reddish brown oil, which is transformed without any further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
76.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl propionylacetate
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Customer
Q & A

Q1: What is a notable application of ethyl 3-oxopentanoate in organic synthesis?

A1: Ethyl 3-oxopentanoate serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of substituted 1,2-oxazole-4-carboxylic acids. []

Q2: How is ethyl 3-oxopentanoate utilized in the synthesis of methylenomycin B?

A2: Methylenomycin B, an antibacterial compound, can be synthesized using ethyl 3-oxopentanoate as a starting material in a four-step process. []

Q3: Can you describe a more efficient method for synthesizing ethyl 3-oxopentanoate?

A3: A method for preparing high-purity (98% or more) ethyl 3-oxopentanoate involves a condensation reaction between ethyl acetylacetate and propionyl chloride using dichloromethane as a solvent and a suitable catalyst. The resulting α-ethyl acetylpropionylacetate is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid. []

Q4: How does ethyl 3-oxopentanoate contribute to the synthesis of etodolic acid?

A4: Etodolic acid, a potent anti-inflammatory drug, can be synthesized through the acid-catalyzed condensation of a substituted tryptophol with ethyl 3-oxopentanoate or ethyl butyrylacetate. This reaction leads to the formation of 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with varying substituents on the benzene ring. []

Q5: What role does ethyl 3-oxopentanoate play in the creation of crown ether derivatives?

A5: Ethyl 3-oxopentanoate serves as a precursor in the synthesis of 4-propyl-7,8-, 4-propyl-6,7-, 3-ethyl-4-methyl-7,8-, and 3-ethyl-4-methyl-6,7-dihydroxy-2H-chromenones. These chromenones are then reacted with bis-dihalides or ditosylates of glycols to create chromenone derivatives of 12-crown-4, 15-crown-4, and 18-crown-6. []

Q6: Can ethyl 3-oxopentanoate be used to synthesize PPAR agonist ligands?

A6: Yes, ethyl 3-oxopentanoate can be used as a starting material for the synthesis of PPAR agonist ligands like JTT-20993. The synthesis involves a series of reactions, including bromination, cyclization, alcoholization, methanesulfonization, and condensation. [] A similar approach is used to synthesize another PPAR agonist ligand intermediate, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. []

Q7: How is ethyl 3-oxopentanoate involved in the synthesis of porphyrins?

A7: In the synthesis of octaethylporphyrin, ethyl 3-oxopentanoate and acetylacetone are used as starting materials in a Knorr reaction. This reaction leads to the formation of 5-methyl-3-ethyl-4-acetyl-2-ethoxycarbonyl pyrrole. Further modifications and cyclization reactions ultimately lead to the formation of octaethylporphyrin. []

Q8: Can ethyl 3-oxopentanoate undergo microbial reduction?

A8: Yes, ethyl 3-oxopentanoate can undergo enantioselective bioreduction using microorganisms like Kluyveromyces marxianus. This yeast exhibits a preference for the R enantiomer, producing chiral β-hydroxyesters with high enantiomeric excess, often close to 100%. []

Q9: Are there other microorganisms capable of reducing ethyl 3-oxopentanoate?

A9: Various plants and microorganisms have demonstrated the ability to catalyze the stereoselective reduction of prochiral ketones, including ethyl 3-oxopentanoate. This process offers a promising route to synthesize optically pure chiral alcohols, which are crucial building blocks for many enantiomerically pure pharmaceuticals. []

Q10: Which microorganism exhibits superior performance in the bioreduction of ethyl 3-oxopentanoate?

A10: Among the microorganisms studied, Rhodotrula glutinis displays remarkable results in bioreducing ethyl 3-oxopentanoate and other prochiral ketones, yielding chiral alcohols with high yield and optical purity. This makes it a promising candidate for further research and potential industrial applications. []

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